Triethyl 2-fluoro-1-oxopropane-1,2,3-tricarboxylate
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Overview
Description
Triethyl 2-fluoro-1-oxopropane-1,2,3-tricarboxylate is an organic compound with the molecular formula C12H17FO7 and a molecular weight of 292.261 g/mol It is a derivative of propanetricarboxylate, featuring a fluorine atom and three ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triethyl 2-fluoro-1-oxopropane-1,2,3-tricarboxylate typically involves the esterification of 2-fluoro-1-oxopropane-1,2,3-tricarboxylic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include refluxing the mixture at elevated temperatures to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Triethyl 2-fluoro-1-oxopropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Triethyl 2-fluoro-1-oxopropane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of triethyl 2-fluoro-1-oxopropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and ability to form stable complexes with enzymes and receptors. The ester groups facilitate its incorporation into biological systems, allowing it to modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Triethyl 1-oxopropane-1,2,3-tricarboxylate: Similar structure but lacks the fluorine atom.
Diethyl 2-fluorosuccinate: Contains a fluorine atom but has a different backbone structure.
Ethyl 2-oxocyclohexanecarboxylate: Different ring structure but shares some functional groups.
Uniqueness
Triethyl 2-fluoro-1-oxopropane-1,2,3-tricarboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets .
Properties
CAS No. |
1608-58-8 |
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Molecular Formula |
C12H17FO7 |
Molecular Weight |
292.26 g/mol |
IUPAC Name |
triethyl 2-fluoro-1-oxopropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C12H17FO7/c1-4-18-8(14)7-12(13,11(17)20-6-3)9(15)10(16)19-5-2/h4-7H2,1-3H3 |
InChI Key |
QPLGYIIWZCDSRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)C(=O)OCC)(C(=O)OCC)F |
Origin of Product |
United States |
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